molecular formula C20H20N2OS2 B11533408 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(6-ethyl-1,3-benzothiazol-2-yl)sulfanyl]ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(6-ethyl-1,3-benzothiazol-2-yl)sulfanyl]ethanone

Cat. No.: B11533408
M. Wt: 368.5 g/mol
InChI Key: CBLJKFNADZQPPM-UHFFFAOYSA-N
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Description

2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole and tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on proteins, altering their function and leading to various biological effects. The tetrahydroquinoline unit may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE apart is the combination of both benzothiazole and tetrahydroquinoline moieties in a single molecule. This unique structure allows it to interact with multiple molecular targets, potentially leading to synergistic effects and enhanced biological activity .

Properties

Molecular Formula

C20H20N2OS2

Molecular Weight

368.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-ethyl-1,3-benzothiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C20H20N2OS2/c1-2-14-9-10-16-18(12-14)25-20(21-16)24-13-19(23)22-11-5-7-15-6-3-4-8-17(15)22/h3-4,6,8-10,12H,2,5,7,11,13H2,1H3

InChI Key

CBLJKFNADZQPPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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